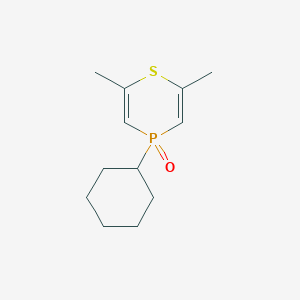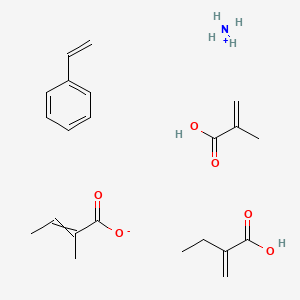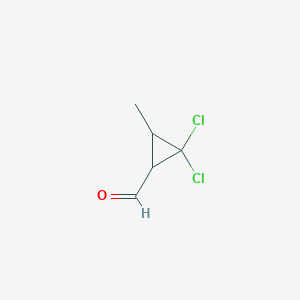
Acetic acid;tridecan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;tridecan-4-ol is a chemical compound that combines the properties of acetic acid and tridecan-4-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and is widely used in the chemical industry. Tridecan-4-ol is a long-chain alcohol with a hydroxyl group attached to the fourth carbon atom. The combination of these two compounds results in a unique molecule with distinct properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecan-4-ol can be achieved through esterification, where acetic acid reacts with tridecan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{13}\text{H}{27} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing to ensure complete conversion of reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Acetic acid;tridecan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in tridecan-4-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tridecan-4-one or tridecanoic acid.
Reduction: Formation of tridecan-4-ol and acetic acid.
Substitution: Formation of substituted esters with various functional groups.
科学研究应用
Acetic acid;tridecan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用机制
The mechanism of action of acetic acid;tridecan-4-ol involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets include membrane lipids and various enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the chemical industry.
Tridecan-4-ol: A long-chain alcohol with applications in organic synthesis and as a solvent.
Ethanol: A short-chain alcohol with similar solvent properties but different reactivity.
Butyric acid: A short-chain carboxylic acid with distinct odor and applications in food and pharmaceuticals.
Uniqueness
Acetic acid;tridecan-4-ol is unique due to its combination of a long-chain alcohol and acetic acid, resulting in a compound with both hydrophilic and hydrophobic properties. This dual nature makes it suitable for applications in diverse fields, including chemistry, biology, and industry.
属性
CAS 编号 |
60826-30-4 |
|---|---|
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC 名称 |
acetic acid;tridecan-4-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-12-13(14)11-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
GMGMYYMYVYAGHN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(CCC)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


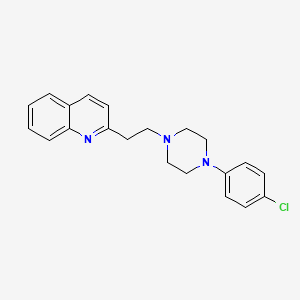
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
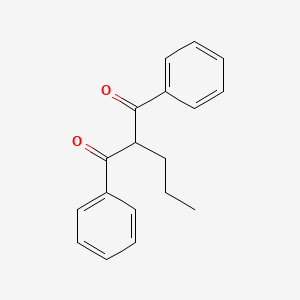
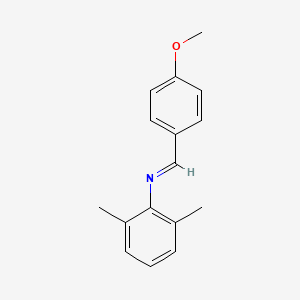
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
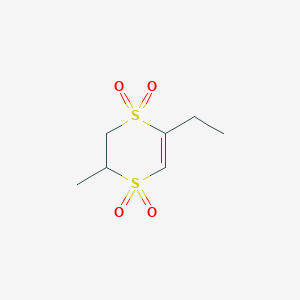
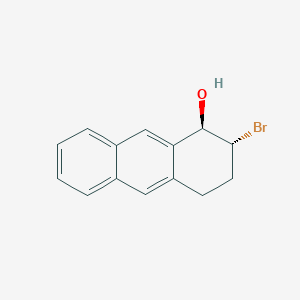
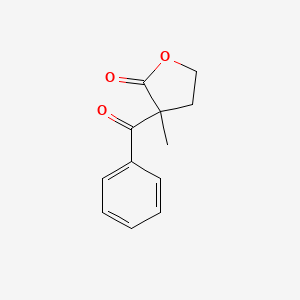
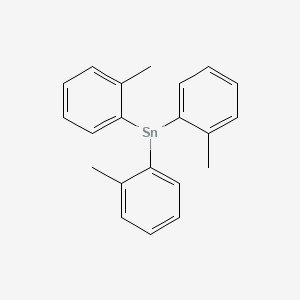
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
